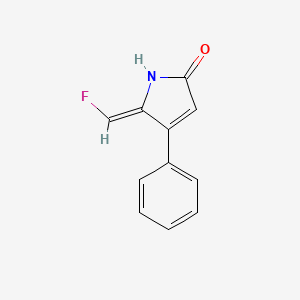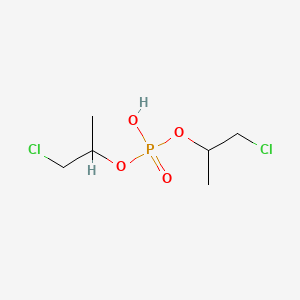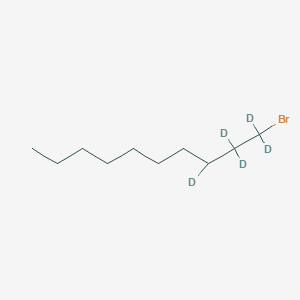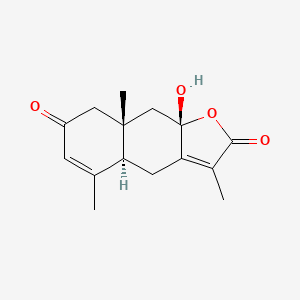
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by the presence of a fluoromethylene group attached to a pyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one typically involves the introduction of a fluoromethylene group to a pyrrolone precursor. One common method involves the use of a 1,3-dipolar cycloaddition reaction, where a nitrile oxide is generated in situ and reacts with a suitable dipolarophile to form an isoxazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethylene group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger downstream signaling pathways, resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one: The E-isomer of the compound, which may have different chemical and biological properties.
4-phenyl-1H-pyrrol-2(5H)-one: Lacks the fluoromethylene group, resulting in different reactivity and applications.
5-(chloromethylene)-4-phenyl-1H-pyrrol-2(5H)-one: Contains a chloromethylene group instead of fluoromethylene, leading to different chemical behavior.
Uniqueness
(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one is unique due to the presence of the fluoromethylene group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1212059-23-8 |
|---|---|
Formule moléculaire |
C11H8FNO |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
5-(fluoromethylidene)-4-phenylpyrrol-2-one |
InChI |
InChI=1S/C11H8FNO/c12-7-10-9(6-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
Clé InChI |
UMRFVGALJMRYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC2=CF |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)NC2=CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)


![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)

